Shionone (CAS 10376-48-4) is a unique 3-oxo-tetracyclic triterpenoid primarily isolated from the roots of Aster tataricus. Unlike common pentacyclic triterpenes such as friedelin or oleanolic acid, Shionone features a distinctive 6/6/6/6 tetracyclic skeleton that imparts highly specific biochemical properties[1]. It serves as the primary analytical standard for the quality control of Aster tataricus extracts and is a potent bioactive compound known for its specific inhibition of the NLRP3 inflammasome and Ubiquitin-Specific Protease 2 (USP2) [2]. Its unique stereochemistry, thermodynamic stability, and high-yield compatibility with specific oxidosqualene cyclases make it a highly valuable precursor and reference material in both pharmacological research and phytochemical standardization.
Substituting highly pure Shionone with crude Aster tataricus extracts or structurally related pentacyclic triterpenoids like friedelin introduces critical variability in biochemical assays and synthesis workflows. Crude extracts contain fluctuating levels of Shionone (typically ranging from 0.026% to 0.41%) alongside numerous saponins and flavonoids, making reproducible dosing and targeted mechanistic studies impossible [1]. Furthermore, while friedelin shares a similar A/B/C ring structure, its pentacyclic nature alters its binding affinity, stereochemical behavior, and biosynthetic pathway compatibility. Shionone's specific tetracyclic framework and thermodynamically stable 4-equatorial methyl group provide unique target specificity and structural predictability that cannot be replicated by generic triterpene substitutes [2].
Shionone exhibits superior thermodynamic stability compared to its epimer, 4-epishionone. Under basic conditions, the 1,3-diaxial interaction in 4-epishionone causes a reflex effect that destabilizes the molecule, leading to complete isomerization into Shionone. This ensures that Shionone remains the stable, predictable product during alkaline extraction or formulation processes [1].
| Evidence Dimension | Isomerization conversion under base treatment |
| Target Compound Data | 100% stable retention of Shionone configuration |
| Comparator Or Baseline | 4-epishionone |
| Quantified Difference | Complete (100%) conversion of 4-epishionone to Shionone |
| Conditions | Base treatment in alkaline medium |
Ensures high stereochemical purity and prevents degradation or epimerization during rigorous alkaline extraction and formulation workflows.
In biotechnological production models, Shionone demonstrates exceptional precursor suitability. When synthesized via Shionone Synthase (SHS) from Aster tataricus expressed in yeast, the enzymatic cyclization yields approximately 90% Shionone. This highly specific production significantly outperforms the minor accumulation of byproducts like friedelin and β-amyrin, streamlining downstream purification[1].
| Evidence Dimension | Product distribution from oxidosqualene cyclase (SHS) |
| Target Compound Data | ~90% Shionone yield |
| Comparator Or Baseline | Combined byproducts (friedelin, β-amyrin, 4-epishionone) |
| Quantified Difference | >9-fold preference for Shionone over all other triterpene byproducts |
| Conditions | Lanosterol synthase-deficient yeast expressing SHS |
Allows for highly efficient, scalable biotechnological production with minimal need for complex downstream chromatographic separation.
Shionone provides a wide therapeutic window in oncology research, demonstrating highly selective cytotoxicity. In comparative in vitro assays, Shionone exhibited an IC50 of 14 µM against SK-BR-3 breast cancer cells, while requiring a significantly higher concentration (105 µM) to affect MB-157 normal breast cells. This targeted action is driven by the induction of apoptosis and cleavage of caspase-3 and -9 [1].
| Evidence Dimension | IC50 for cell viability |
| Target Compound Data | 14 µM (SK-BR-3 cancer cells) |
| Comparator Or Baseline | 105 µM (MB-157 normal breast cells) |
| Quantified Difference | 7.5-fold higher selectivity for cancer cells over normal cells |
| Conditions | In vitro cell viability assay (24h administration) |
Provides a robust, quantifiable therapeutic window for researchers developing targeted anti-cancer therapeutics, minimizing off-target toxicity.
Shionone acts as a specific inhibitor of USP2, a critical enzyme in cell cycle regulation. In vitro screening utilizing a Ub-CHOP-Reporter assay demonstrated that Shionone inhibits USP2 activity with an IC50 of 69 µM. This inhibition directly correlates with a dose-dependent decrease in Cyclin D1 expression and the induction of a Sub-G1 apoptotic peak, confirming its targeted mechanism of action [1].
| Evidence Dimension | IC50 for USP2 enzymatic inhibition |
| Target Compound Data | 69 µM |
| Comparator Or Baseline | Uninhibited USP2 baseline activity |
| Quantified Difference | Dose-dependent reduction in Cyclin D1 expression and USP2 activity |
| Conditions | In vitro Ub-CHOP-Reporter assay and NB4 cell line (48h) |
Validates Shionone as a highly specific lead compound for USP2-targeted drug discovery, distinguishing it from general, non-specific triterpenoid anti-inflammatories.
Due to its unique tetracyclic structure and high thermodynamic stability under extraction conditions, Shionone is the definitive analytical marker for standardizing Aster tataricus extracts in pharmacopeial compliance, outperforming crude mixtures that suffer from extreme batch-to-batch variability [1].
Shionone's ~90% yield profile via Shionone Synthase makes it an ideal target compound for engineered yeast platforms focusing on high-purity triterpenoid biosynthesis, requiring significantly less downstream purification than multiproduct cyclases[2].
The 7.5-fold selectivity for SK-BR-3 breast cancer cells over normal cells positions Shionone as a premium precursor for synthesizing targeted apoptotic agents with wide therapeutic windows, minimizing the off-target effects common to broad-spectrum chemotherapeutics [3].
As a confirmed USP2 inhibitor (IC50 = 69 µM), Shionone serves as a reliable positive control and structural scaffold in the development of novel ubiquitin-specific protease inhibitors, facilitating advanced cell cycle regulation research[4].